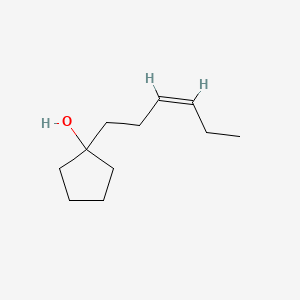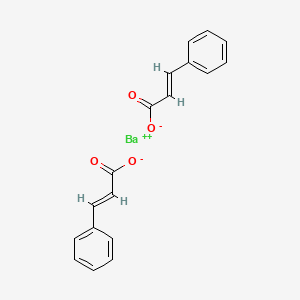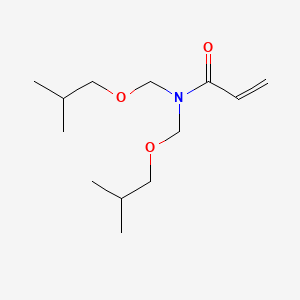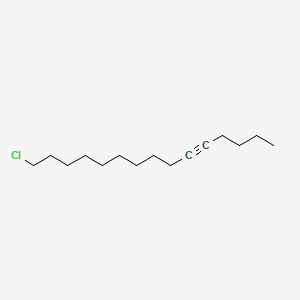
Bis(2-ethylhexanoato-O)(isooctanoato-O)cerium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2-Ethylhexanoato-o)(isooctanoato-o)cerium: is a coordination compound of cerium with two types of carboxylate ligands: 2-ethylhexanoate and isooctanoate. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In industrial settings, the production of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium may involve large-scale reactions using cerium nitrate or cerium chloride as the cerium source. The acids are added in stoichiometric amounts, and the reaction mixture is heated to facilitate the formation of the compound. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The carboxylate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reactions: Ligand exchange can be facilitated by using stronger acids or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) compounds, while substitution reactions can result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation processes. Its ability to stabilize different oxidation states of cerium makes it valuable in redox chemistry.
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant properties and its role in redox biology. Cerium-based compounds are being explored for their therapeutic potential in treating oxidative stress-related diseases.
Industry: In industrial applications, bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is used as a stabilizer in plastics and as a catalyst in the production of specialty chemicals. Its unique properties make it suitable for use in high-performance materials.
Mecanismo De Acción
The mechanism of action of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium involves its ability to undergo redox reactions, where the cerium center alternates between different oxidation states. This redox activity is crucial for its catalytic properties and its role in stabilizing reactive intermediates in various chemical processes.
Molecular Targets and Pathways: The primary molecular target of bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is the reactive oxygen species (ROS) in biological systems. By scavenging ROS, it helps mitigate oxidative stress and protect cells from damage.
Comparación Con Compuestos Similares
Cerium(IV) oxide: Another cerium-based compound with significant redox activity.
Cerium(III) nitrate: A common cerium salt used in various chemical reactions.
Cerium(III) acetate: Similar to bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium in terms of coordination chemistry.
Uniqueness: Bis-(2-ethylhexanoato-o)(isooctanoato-o)cerium is unique due to its mixed-ligand coordination, which imparts distinct chemical properties and enhances its stability and reactivity compared to other cerium compounds.
Propiedades
Número CAS |
93981-35-2 |
|---|---|
Fórmula molecular |
C24H48CeO6 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
cerium;2-ethylhexanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/3C8H16O2.Ce/c1-7(2)5-3-4-6-8(9)10;2*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
MMUUQPBUFGDWGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCC(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















